(S)-econazole nitrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
73094-38-9 |
|---|---|
Molecular Formula |
C18H16Cl3N3O4 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
1-[(2S)-2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)/t18-;/m1./s1 |
InChI Key |
DDXORDQKGIZAME-GMUIIQOCSA-N |
SMILES |
C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1CO[C@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Other CAS No. |
73094-38-9 |
Origin of Product |
United States |
Synthesis and Stereochemical Analysis of S Econazole Nitrate
Advanced Synthetic Routes for (S)-Econazole
The synthesis of enantiomerically pure (S)-econazole relies on establishing a specific three-dimensional arrangement at its single chiral center. This is achieved through various advanced methodologies that control the stereochemical outcome of the reaction.
Enantioselective Synthesis Strategies
The primary strategies for the asymmetric synthesis of econazole (B349626) enantiomers involve either the asymmetric reduction of a prochiral ketone intermediate or the use of a pre-existing chiral building block. nih.govnih.gov A prominent approach is the enantioselective reduction of 2-chloro-1-(2,4-dichlorophenyl) ethanone (B97240), a key precursor. nih.govresearchgate.net This reduction yields a chiral alcohol, 1-(2,4-dichlorophenyl)-2-chloroethanol, which serves as a crucial intermediate. nih.govresearchgate.net
Another effective strategy is the chemoenzymatic route, which utilizes enzymes for stereoselective transformations. nih.govacs.org This method has been successfully applied to produce single enantiomers of econazole by leveraging the high stereodiscrimination of enzymes like alcohol dehydrogenases. nih.govacs.org More recent strategies have also explored the asymmetric Henry reaction to create precursors, which can then be converted to the target amino alcohol structure found in (S)-econazole. acs.org
Chiral Catalyst Applications in (S)-Econazole Production
Chiral catalysts are fundamental to achieving high enantioselectivity in the synthesis of (S)-econazole. Both metal-based and organic catalysts, as well as biocatalysts, have been employed.
Chiral Oxazaborolidines : These catalysts have been effectively used for the enantioselective reduction of the 2-chloro-1-(2,4-dichlorophenyl) ethanone intermediate, which is a key step in producing optically active econazole. nih.govresearchgate.net
Enzymes (Biocatalysts) : A novel chemoenzymatic route employs oxidoreductases, specifically alcohol dehydrogenases (ADHs), for the stereoselective synthesis of the chiral alcohol intermediate. nih.gov Alcohol dehydrogenases A and T have demonstrated excellent activity and stereoselectivity, enabling the production of enantiopure (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a precursor for (S)-econazole, under mild reaction conditions. nih.govacs.org
Thiourea Organocatalysts : A multifunctional C2-symmetric biphenyl-based diamine-tethered bis(thiourea) organocatalyst has been developed for the asymmetric Henry reaction. acs.org This catalyst has been successfully applied to the enantioselective synthesis of a nitroaldol product which is a precursor to enantiopure (S)-econazole. acs.org
Table 1: Chiral Catalysts in the Synthesis of Econazole Precursors
| Catalyst Type | Key Reaction | Precursor Synthesized | Reported Outcome | Reference(s) |
|---|---|---|---|---|
| Chiral Oxazaborolidine | Enantioselective Reduction | (S)-1-(2,4-dichlorophenyl)-2-chloroethanol | Key step in first enantioselective synthesis. | nih.gov, researchgate.net |
| Alcohol Dehydrogenase T | Bioreduction | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | Production of enantiopure alcohol intermediate. | nih.gov, researchgate.net |
Stereoselective Intermediate Derivatization
The synthesis of (S)-econazole often proceeds through a chiral intermediate, most notably (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol or a related structure. nih.govresearchgate.net Once the desired enantiomer of the alcohol intermediate is obtained in high purity, it undergoes further chemical modifications to yield the final product.
A common method involves the derivatization of the chiral alcohol. For instance, the synthesis of (S)-econazole can be achieved from (R)-2-(2,4-dichlorophenyl)oxirane, which is formed from the corresponding chiral alcohol. acs.org The final step typically involves an O-alkylation reaction where the alkoxide generated from the chiral alcohol is treated with p-chlorobenzyl chloride to form the ether linkage, completing the synthesis of the econazole molecule. wikipedia.org The resulting (S)-econazole can then be treated with nitric acid to form the (S)-econazole nitrate (B79036) salt.
Spectroscopic Characterization of (S)-Econazole Nitrate Enantiomer
Confirming the stereochemical identity and purity of this compound requires specialized analytical techniques capable of distinguishing between enantiomers.
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating the enantiomers of econazole and determining the enantiomeric excess (e.e.) of a sample. nih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times and thus separation. nih.gov
Several types of CSPs have proven effective for the chiral resolution of econazole:
Cellulose-based CSPs : Columns such as Chiralcel OD, OJ, OB, and others have been used in normal phase mode to resolve econazole enantiomers. nih.govcapes.gov.br
Amylose-based CSPs : Chiralpak AD, AS, and AR columns have also been successfully employed for the enantiomeric separation of econazole. nih.gov
Cyclodextrin-based CSPs : A cyclodextrin-based column (Astec Cyclobond) has been used to achieve high enantioresolution of econazole. researchgate.net
The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) with an alcohol modifier like 2-propanol and a basic additive, is crucial for achieving optimal separation. nih.govnih.gov The separation factor (α) and resolution factor (Rs) are key parameters used to quantify the effectiveness of the separation. nih.govcapes.gov.brnih.gov A liquid chromatography–tandem mass spectrometry (LC–MS/MS) method has also been developed for the enantioselective determination of econazole enantiomers in biological samples. researchgate.net
Table 2: Chiral HPLC Methods for Econazole Enantiomer Resolution
| Chiral Stationary Phase (CSP) Type | Column Example(s) | Mobile Phase Composition | Resolution (Rs) | Separation (α) | Reference(s) |
|---|---|---|---|---|---|
| Cellulose (B213188) Derivatives | Chiralcel OD, OJ, OB, OK, OC, OF | Hexane-2-propanol-diethylamine (425:74:1) | 0.17 - 3.90 | 1.07 - 2.50 | nih.gov, capes.gov.br |
| Amylose Derivatives | Chiralpak AD, AS, AR | Hexane-2-propanol-diethylamine (400:99:1) | 0.32 - 5.68 | 1.04 - 1.63 | nih.gov |
Advanced NMR Spectroscopy for Stereochemical Assignment
While standard Nuclear Magnetic Resonance (NMR) spectroscopy cannot distinguish between enantiomers, advanced NMR techniques can be used to determine the absolute configuration of a chiral center. ipb.ptuci.edu This is typically achieved by converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. nih.gov These resulting diastereomers have distinct NMR spectra, allowing for their differentiation and quantification.
Alternatively, the use of chiral solvating agents can induce temporary diastereomeric interactions, leading to chemical shift differences in the NMR spectrum of the enantiomers. For complex molecules, two-dimensional (2D) NMR techniques are invaluable for structural and stereochemical analysis. uci.eduorganicchemistrydata.org
COSY (Correlation Spectroscopy) helps establish proton-proton coupling networks. uci.edu
HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded protons and carbons. uci.edu
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. uci.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for stereochemical assignment as it identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. ipb.ptuci.edu
By analyzing the NOESY correlations within a diastereomeric derivative of (S)-econazole, its specific spatial arrangement can be unequivocally confirmed, thus assigning the absolute stereochemistry. ipb.pt
Chiroptical Techniques (e.g., Circular Dichroism) for Absolute Configuration
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemical analysis. Chiroptical techniques, which measure the differential interaction of a chiral substance with left and right circularly polarized light, are powerful non-destructive methods for this purpose. researchgate.net Among these, Circular Dichroism (CD) spectroscopy is a particularly valuable tool. nih.govijpsjournal.com
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. ijpsjournal.com This differential absorption, known as the Cotton effect, provides information about the molecule's three-dimensional structure. nih.gov The resulting CD spectrum, a plot of this differential absorption versus wavelength, is unique to a specific enantiomer and its mirror image for the other enantiomer. nih.gov
In the context of this compound, CD spectroscopy can be used to unequivocally determine its absolute configuration. The (S)-(+)-econazole enantiomer exhibits a positive Cotton effect, while the (R)-(-)-econazole enantiomer displays a negative Cotton effect. nih.govscispace.com This direct correlation between the sign of the Cotton effect and the stereochemistry at the chiral center allows for the unambiguous assignment of the (S) configuration.
The absolute stereochemistry of the enantiomers of econazole has been definitively established as (R)-(-) and (S)-(+). scispace.com This was accomplished through the resolution of racemic econazole nitrate using (R,R)- and (S,S)-tartaric acid as resolving agents, followed by the determination of the crystal structure of (R)-(-)-econazole hydrobromide. scispace.com This foundational work provides the basis for using chiroptical methods like CD spectroscopy for routine configurational assignment.
Research has demonstrated the utility of Electronic Circular Dichroism (ECD) for the qualitative and semi-quantitative analysis of chiral pharmaceuticals. nih.gov For many chiral drugs, the S and R isomers exhibit mirror-image CD spectra, with the amplitude of the signal being proportional to the enantiomeric purity. nih.gov This principle is directly applicable to the analysis of this compound.
The specific rotation of (S)-(+)-econazole nitrate has been reported with varying values depending on the measurement conditions. For example, a specific rotation of [α]D20 +81.5° (c 4, MeOH) has been documented. scispace.com Another study reported values of [α]D +83.3°, [α]578 +87.4°, [α]546 +99.6°, [α]436 +175.1°, and [α]365 +288.4° (c 0.6, MeOH). scispace.com These values are crucial for characterizing the enantiomerically pure compound.
Table 1: Chiroptical Data for Econazole Enantiomers
| Enantiomer | Sign of Cotton Effect (CD) | Specific Rotation ([α]D) |
| (S)-(+)-Econazole | Positive | +81.5° to +83.3° (in MeOH) |
| (R)-(-)-Econazole | Negative | -83.7° (c 8.6, MeOH) |
Molecular and Supramolecular Interactions of S Econazole Nitrate
Fundamental Intermolecular Forces in Crystalline and Amorphous States
The solid-state form of a pharmaceutical compound, whether crystalline or amorphous, significantly influences its properties. Crystalline solids, like (S)-econazole nitrate (B79036) in its pure form, possess a highly ordered, three-dimensional arrangement of molecules. highland.edu This regular structure is maintained by a network of uniform intermolecular forces, resulting in distinct physical properties such as a sharp melting point. highland.edugre.ac.uk For (S)-econazole nitrate, a distinct endothermic peak corresponding to its melting point is observed, confirming its crystalline nature. gre.ac.ukresearchgate.net
In contrast, amorphous solids lack a long-range ordered structure. highland.edu The transformation of this compound from a crystalline to an amorphous form has been observed in studies involving the formulation of nanostructured lipid carriers. researchgate.net This change in the solid state can lead to altered physical properties, including improved solubility. The absence of a rigid crystal lattice in the amorphous state means that less energy is required to overcome intermolecular forces during dissolution. highland.edu
The intermolecular forces at play in the crystalline structure of this compound include van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding involving the imidazole (B134444) ring and the nitrate counter-ion. The nitrate anion itself can participate in unexpected Lewis acidity, acting as an electron acceptor and interacting with electron-rich areas of neighboring molecules. uva.nl Understanding these fundamental forces is crucial for predicting and controlling the solid-state behavior of this compound.
Co-crystallization Studies of this compound
Co-crystallization has emerged as a promising technique to modify the physicochemical properties of active pharmaceutical ingredients (APIs) like this compound without altering their chemical structure. ijpsr.comijpsr.com This approach involves combining the API with a benign co-former molecule to create a new crystalline solid with a unique structure and, consequently, different properties.
The primary goal of forming co-crystals of this compound is to improve its solubility and dissolution rate. ijpsr.comijpsr.com The design of these co-crystals is based on the principles of crystal engineering, which utilizes non-covalent interactions to assemble molecules into a desired crystalline architecture. taylorfrancis.com By selecting appropriate co-formers, it is possible to disrupt the strong crystal lattice of the pure API and introduce new intermolecular interactions that are more favorable for dissolution.
Co-formers are typically selected based on their ability to form robust supramolecular synthons with the API. taylorfrancis.com For this compound, co-formers such as amino acids or carboxylic acids have been investigated. ijpsr.comijpsr.com The formation of these co-crystals can be achieved through methods like liquid-assisted grinding. ijpsr.comijpsr.com
Supramolecular synthons are structural units within a crystal that are formed and stabilized by intermolecular interactions, most notably hydrogen bonds. taylorfrancis.com The analysis of these synthons is fundamental to understanding and predicting the structure of co-crystals. mdpi.com In the context of this compound co-crystals, the imidazole ring and the nitrate group of the API are key functional groups that can participate in hydrogen bonding with the co-former.
For instance, a carboxylic acid co-former can form a well-defined hydrogen bond between its acidic proton and the nitrogen atoms of the imidazole ring. The predictability of these synthons is a cornerstone of rational co-crystal design. nih.gov The study of these recurring hydrogen-bonding patterns allows for a systematic approach to developing new solid forms of this compound with tailored properties. mdpi.comnih.gov
Computational methods are increasingly being used to predict the formation and structure of co-crystals, offering a way to screen potential co-formers and reduce the experimental workload. rsc.orgmdpi.com These methods can provide insights into the likely intermolecular interactions and the stability of the resulting co-crystal lattice. nih.gov
Techniques such as the Conductor-like Screening Model for Realistic Solvents (COSMO-RS) and machine learning algorithms can be employed to predict co-crystal formation. rsc.org Furthermore, computational tools can be used to analyze the molecular electrostatic potential (MEP) surfaces of the API and potential co-formers to identify complementary sites for hydrogen bonding. mdpi.com This allows for a more targeted approach to co-former selection, increasing the probability of successful co-crystal formation. mdpi.com By calculating lattice energies, it is possible to predict the most stable packing arrangements of the co-crystal components. mdpi.com
Supramolecular Synthon Analysis in this compound Co-crystals
Inclusion Complexation with Cyclodextrins
Inclusion complexation with cyclodextrins is another widely explored strategy to enhance the aqueous solubility of poorly soluble drugs like this compound. researchgate.netmdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, which can encapsulate guest molecules of appropriate size and polarity. researchgate.net
Phase solubility studies are a fundamental tool for investigating the formation of inclusion complexes between a drug and a cyclodextrin (B1172386). opinvisindi.is The resulting phase solubility diagram provides information about the stoichiometry of the complex and its stability constant.
For this compound, studies with various cyclodextrins, including α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, have been conducted. researchgate.netopinvisindi.is The phase solubility diagrams for this compound with α-cyclodextrin are typically of the A-type, indicating the formation of a soluble 1:1 inclusion complex. opinvisindi.is In contrast, with γ-cyclodextrin, Bs-type diagrams have been observed, suggesting the formation of complexes with limited solubility. opinvisindi.is
The pH of the medium plays a significant role in the complexation process. As this compound is a weak base, its degree of ionization, and therefore its solubility and interaction with cyclodextrins, is pH-dependent. opinvisindi.is At pH values below its pKa, the protonated form of the drug is more soluble and readily forms complexes. opinvisindi.is
The stability of the inclusion complex is quantified by the stability constant (K). A higher K value indicates a stronger interaction between the drug and the cyclodextrin. The complexation efficiency (CE) can also be determined from the slope of the phase solubility diagram. opinvisindi.is These parameters are crucial for selecting the most suitable cyclodextrin for a particular application. Studies have shown that the complexation of this compound with β-cyclodextrin derivatives, such as sulfobutyl-β-cyclodextrin (SBEβCD) and hydroxypropyl-β-cyclodextrin (HPβCD), can significantly enhance its solubility. researchgate.net
The formation of these inclusion complexes has been confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and differential scanning calorimetry (DSC). gre.ac.ukopinvisindi.is The inclusion of the this compound molecule within the cyclodextrin cavity alters its physicochemical properties, leading to improved solubility and dissolution characteristics. researchgate.netmdpi.com
| Parameter | α-Cyclodextrin (pH 3.0) | α-Cyclodextrin (pH 5.0) | γ-Cyclodextrin (pH 3.0) | γ-Cyclodextrin (pH 5.0) |
| Diagram Type | A-type | A-type | Bs-type | Bs-type |
| Stoichiometry | 1:1 | 1:1 | - | - |
| Complexation Efficiency (CE) | Higher at lower pH | Lower at higher pH | Lower than α-CD | Lower than α-CD |
| This table summarizes the findings from phase solubility studies of this compound with α- and γ-cyclodextrins at different pH values. Data adapted from opinvisindi.is. |
Spectroscopic Investigations of Host-Guest Interactions (e.g., 1D, 2D-NMR)
The formation and structure of inclusion complexes between econazole (B349626) nitrate and various cyclodextrins have been extensively studied using spectroscopic techniques, primarily one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov These methods provide direct evidence of host-guest interactions in solution and offer detailed insights into the stoichiometry and geometry of the resulting supramolecular assembly. researchgate.net
Proton NMR (¹H-NMR) spectroscopy is a fundamental tool for confirming the formation of an inclusion complex. dergipark.org.trresearchgate.net When the econazole nitrate molecule (the "guest") is encapsulated within the cyclodextrin (the "host") cavity, changes in the chemical shifts (Δδ) of the protons of both molecules are observed. nih.gov Protons located within the cyclodextrin's hydrophobic inner cavity (typically H-3 and H-5) experience a significant upfield shift (to a lower ppm value) due to the anisotropic shielding effect of the encapsulated aromatic rings of the econazole guest molecule. Conversely, the protons on the outer surface of the cyclodextrin (H-1, H-2, H-4, H-6) are less affected. d-nb.info Similarly, the chemical shifts of the protons on the portion of the econazole molecule that is inserted into the cyclodextrin cavity also undergo noticeable changes. gre.ac.uk Phase-solubility studies and NMR investigations have consistently demonstrated the formation of complexes with a 1:1 molar stoichiometry between econazole nitrate and cyclodextrins like sulfobutyl-β-cyclodextrin (SBEβCD) and hydroxypropyl-β-cyclodextrin (HPβCD). researchgate.netnih.gov
To elucidate the precise geometry of the inclusion complex, 2D NMR techniques such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. nih.govmdpi.com ROESY experiments detect through-space dipolar interactions (cross-relaxation) between protons that are in close proximity (typically < 5 Å), providing unambiguous proof of inclusion and revealing which parts of the guest molecule are embedded within the host cavity. nih.gov Studies on econazole nitrate complexed with various β-cyclodextrin derivatives have used 1D and 2D ¹H-NMR to gain insight into the different possible inclusion modes that can coexist in a solution. researchgate.netnih.gov For instance, analysis of ROESY spectra can show correlations between the internal protons (H-3, H-5) of the cyclodextrin and the protons of the aromatic rings of econazole, confirming the insertion of these hydrophobic moieties into the cyclodextrin cavity. nih.govd-nb.info
Table 1: Representative ¹H-NMR Chemical Shift Changes (Δδ) upon Complexation of Econazole Nitrate with α-Cyclodextrin This table is illustrative, based on typical observations in host-guest NMR studies. Actual values can vary based on experimental conditions.
| Proton | Host/Guest | Typical Chemical Shift Change (Δδ, ppm) | Inference |
|---|---|---|---|
| H-3 (Cyclodextrin) | Host | Large Upfield Shift | Proton pointing inside the cavity; strong interaction with guest. |
| H-5 (Cyclodextrin) | Host | Significant Upfield Shift | Proton pointing inside the cavity; confirms guest inclusion. |
| H-1, H-2, H-4 (Cyclodextrin) | Host | Small Shift | Protons on the exterior of the cavity; minimal interaction. |
| Aromatic Protons (Econazole) | Guest | Significant Upfield Shift | Aromatic ring(s) are encapsulated within the hydrophobic cavity. |
| Aliphatic Protons (Econazole) | Guest | Small or No Shift | Portion of the molecule likely remains outside the cavity. |
Molecular Modeling of Encapsulation within Cyclodextrin Cavities
Molecular modeling and molecular dynamics simulations serve as powerful computational tools to complement experimental data from techniques like NMR. mdpi.comswan.ac.uk These methods are used to visualize and analyze the host-guest interactions at an atomic level, predicting the most energetically favorable three-dimensional structure of the complex. mdpi.com Techniques such as molecular docking can determine the preferred orientation of the this compound molecule within the cyclodextrin cavity and quantify the stability of the resulting complex. researchgate.netatlantis-press.com
Studies have utilized software like AutoDock Vina to perform molecular docking simulations of econazole enantiomers with different cyclodextrin derivatives. atlantis-press.com Such simulations calculate the binding energy for various possible conformations, with the lowest energy value corresponding to the most stable predicted structure. These computational approaches have been successfully used to predict the enantioseparation of econazole, suggesting that the (R)-enantiomer forms more stable interactions with cyclodextrin derivatives like sulfated-β-cyclodextrin (S-β-CD) and hydroxypropyl-γ-cyclodextrin (HP-γ-CD) compared to the (S)-enantiomer. atlantis-press.com This implies that the (S)-enantiomer would be eluted first in a chiral separation process, a prediction that aligns with experimental observations. atlantis-press.com
Molecular dynamics simulations provide further insights by examining the dynamic behavior of the complex over time. swan.ac.uknih.gov These simulations can model the process of the drug entering and leaving the cyclodextrin cavity, demonstrating the dynamic nature of the inclusion and dissociation process. swan.ac.uknih.gov This is crucial for understanding how the complex might behave in a delivery system, showing how dynamic release could lead to a transiently high concentration of the drug at a target site. swan.ac.uk The combination of docking and dynamics simulations confirms that the encapsulation is primarily driven by hydrophobic interactions, where the non-polar aromatic portions of the econazole molecule are shielded from the aqueous environment by the hydrophobic interior of the cyclodextrin. mdpi.com
Table 2: Illustrative Molecular Docking Results for Econazole Enantiomers with Cyclodextrin Derivatives Data is based on findings from predictive enantioseparation studies. atlantis-press.com
| Host Cyclodextrin | Guest Enantiomer | Relative Binding Stability | Key Interaction Type |
|---|---|---|---|
| Sulfated-β-Cyclodextrin (S-β-CD) | (R)-Econazole | More Stable | Hydrophobic interactions, Hydrogen bonding |
| (S)-Econazole | Less Stable | ||
| Hydroxypropyl-γ-Cyclodextrin (HP-γ-CD) | (R)-Econazole | More Stable | Hydrophobic interactions |
| (S)-Econazole | Less Stable |
Mechanistic Research on Biological Activity Non Clinical Focus
Elucidation of Antifungal Mechanisms at the Molecular Level
The primary antifungal action of (S)-econazole nitrate (B79036) is centered on the disruption of the fungal cell membrane's integrity and function. patsnap.com This is achieved through a multi-faceted approach that includes the inhibition of ergosterol (B1671047) biosynthesis, direct interaction with the cell membrane, and interference with cellular respiration and enzyme systems.
Ergosterol Biosynthesis Inhibition Pathways in Fungi
The principal mechanism of (S)-econazole nitrate's antifungal activity is the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. patsnap.compatsnap.com Ergosterol is analogous to cholesterol in mammalian cells, providing structural integrity and fluidity to the membrane. This compound specifically targets and inhibits the cytochrome P-450 enzyme lanosterol (B1674476) 14-α-demethylase. patsnap.comnih.govdrugbank.com This enzyme is essential for the conversion of lanosterol to ergosterol. nih.govdrugbank.com
The inhibition of lanosterol 14-α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell. patsnap.com This disruption in the sterol profile compromises the structural and functional integrity of the cell membrane. patsnap.com
Cellular Membrane Disruption Mechanisms
The inhibition of ergosterol synthesis directly leads to significant disruption of the fungal cell membrane. The altered sterol composition increases membrane permeability, causing the leakage of essential intracellular components, such as ions and small molecules, and ultimately leading to fungal cell death. patsnap.comnih.govdrugbank.com
Beyond the inhibition of ergosterol synthesis, research suggests that this compound can also directly interact with the phospholipids (B1166683) in the fungal cell membrane. drugbank.comncats.io This direct interaction can cause immediate changes to membrane properties, contributing to a rapid antifungal effect. patsnap.com
Effects on Fungal Cellular Respiration and Enzyme Systems
In addition to its effects on the cell membrane, this compound has been shown to impact other vital cellular processes in fungi. It can inhibit endogenous respiration, further compromising the cell's energy production. drugbank.comncats.io The disruption of the cell membrane also impairs the function of various membrane-bound enzymes. patsnap.com Furthermore, studies have indicated that econazole (B349626) nitrate can inhibit the biosynthesis of triglycerides and phospholipids and interfere with oxidative and peroxidative enzyme activity, which contributes to cellular necrosis. nih.gov It has also been noted to inhibit purine (B94841) uptake and the transformation of yeasts into their mycelial forms. drugbank.comncats.io
Investigating Antibacterial Activity and Mechanisms
While primarily known as an antifungal agent, this compound also exhibits activity against certain bacteria, particularly Gram-positive strains. ncats.iotoku-e.comnih.gov
Spectrum of Activity Against Bacterial Strains (In Vitro)
In vitro studies have demonstrated the antibacterial efficacy of this compound against various Gram-positive bacteria. It has shown notable activity against staphylococci, including Staphylococcus aureus and Staphylococcus epidermidis. medicaljournals.semedicaljournals.se Some studies have also reported activity against Streptococcus pyogenes. medicaljournals.se However, its activity against Gram-negative bacteria like Escherichia coli appears to be limited or absent. medicaljournals.semedicaljournals.se
Table 1: In Vitro Antibacterial Activity of Econazole Nitrate
| Bacterial Strain | Result |
|---|---|
| Staphylococcus aureus | Susceptible |
| Staphylococcus epidermidis | Susceptible |
| Streptococcus pyogenes | Variable Susceptibility |
| Escherichia coli | Resistant |
This table is based on in vitro findings and may not be representative of clinical efficacy. medicaljournals.semedicaljournals.se
Proposed Molecular Targets in Bacterial Cells
The precise molecular mechanisms underlying the antibacterial action of this compound are not as well-defined as its antifungal mechanisms. However, it is proposed that its ability to disrupt membrane integrity may also play a role in its effect on susceptible bacteria. The disruption of the bacterial cell membrane and its associated functions, such as transport and energy production, are likely contributing factors. Further research is needed to fully elucidate the specific molecular targets within bacterial cells.
Membrane Permeability Alterations in Bacteria
This compound exerts a significant disruptive effect on the integrity and function of bacterial cell membranes. Unlike its primary antifungal mechanism in fungi, which involves the inhibition of ergosterol synthesis, its antibacterial action is more directly related to membrane permeabilization. nih.govmdpi.com Research indicates that econazole's interaction with the bacterial membrane leads to a cascade of events that compromise the cell's viability.
A key aspect of this mechanism is the dissipation of the proton motive force (PMF) across the bacterial cytoplasmic membrane. nih.govplos.org The PMF is a crucial energy reserve for most bacteria, essential for ATP synthesis, nutrient transport, and motility. Econazole functions as an ionophore, transporting protons from the periplasm into the cytoplasm, which effectively collapses the transmembrane proton gradient. researchgate.net This dissipation of PMF leads to a vicious cycle of further membrane structural damage and the disruption of essential membrane protein functions, ultimately resulting in bacterial cell death. nih.gov
Studies have demonstrated this effect in various bacteria. For instance, in Acinetobacter baumannii, econazole treatment leads to a significant increase in membrane potential, indicative of membrane disruption, and can eradicate even starvation-induced tolerant "persister" cells when used in combination with other antibiotics. nih.govacs.org This ability to disrupt the PMF makes this compound a candidate for therapies targeting chronic and recurrent bacterial infections, which are often characterized by tolerant bacterial populations. plos.org
Resistance Mechanisms in Microorganisms
Microorganisms can develop resistance to azole compounds, including this compound, through various mechanisms. These strategies allow the microbes to survive in the presence of the drug and are often studied using in vitro models to understand their molecular underpinnings.
Genetic Basis of Resistance Development (In Vitro Models)
The development of resistance to this compound in bacteria is frequently linked to specific genetic mutations that alter the cell's ability to handle the drug. In vitro studies, particularly with Mycobacterium species, have been instrumental in identifying these genetic determinants.
A primary mechanism of resistance involves mutations in genes that regulate efflux pumps. In Mycobacterium tuberculosis, mutations in the Rv0678 gene have been shown to confer resistance to imidazoles. microbiologyresearch.org Rv0678 is a transcriptional regulator for the mmpS5-mmpL5 efflux system. microbiologyresearch.org Mutations in this regulator lead to the upregulation of these efflux pump genes, resulting in increased expulsion of the drug from the cell. microbiologyresearch.org
Further research in Mycobacterium smegmatis has identified mutations in the rshA gene, which encodes a non-essential anti-sigma H factor, as a source of resistance to econazole. microbiologyresearch.orgembopress.org This suggests that resistance can emerge through pathways not directly related to the drug's immediate target but rather through broader stress-response networks. The failure to identify a single, consistently mutated target enzyme in bacteria suggests that, unlike in fungi, econazole may not inhibit a specific essential enzyme, and resistance arises from more generalized defensive adaptations. microbiologyresearch.org
Table 1: Genetic Mutations Associated with Econazole Resistance in Bacteria (in vitro)
| Gene | Organism | Function of Gene Product | Consequence of Mutation | Reference |
| Rv0678 | Mycobacterium tuberculosis | Transcriptional regulator | Upregulation of mmpS5-mmpL5 efflux pump | microbiologyresearch.org, microbiologyresearch.org |
| rshA | Mycobacterium smegmatis | Anti-sigma H factor | Confers resistance to econazole and clotrimazole | embopress.org, microbiologyresearch.org |
Efflux Pump Modulation and Azole Resistance
Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the cell. dovepress.com Their overexpression is a common mechanism of drug resistance in both bacteria and fungi. asm.orgresearchgate.net
In bacteria, resistance to azoles like econazole is strongly associated with the activity of efflux pumps. microbiologyresearch.org As mentioned, mutations leading to the overexpression of the MmpS5-MmpL5 efflux system are a key resistance strategy in M. tuberculosis. microbiologyresearch.org This pump belongs to the Resistance-Nodulation-Division (RND) family of transporters. microbiologyresearch.org Studies have shown that all analyzed econazole-resistant mutants of M. tuberculosis exhibit increased transcription of the mmpS5-mmpL5 genes. microbiologyresearch.org
Interestingly, some azoles, including econazole, can also act as inhibitors of certain bacterial efflux pumps. In Escherichia coli, several azoles have been found to inhibit the AcrB-dependent efflux of fluorescent probes in a dose-dependent manner. nih.gov AcrB is a component of the major AcrAB-TolC multidrug efflux pump in E. coli. nih.gov This dual role—being both a substrate for some pumps and an inhibitor of others—highlights the complex interaction between azoles and bacterial efflux systems. The effectiveness of efflux pump inhibitors like verapamil (B1683045) and reserpine (B192253) in modulating resistance has been noted in mycobacteria, although they did not decrease the level of resistance in M. smegmatis mutants with rshA mutations, suggesting the complexity and diversity of resistance pathways.
Table 2: Efflux Pumps Implicated in Econazole Interaction
| Efflux Pump System | Organism | Family | Role in Econazole Interaction | Reference |
| MmpS5-MmpL5 | Mycobacterium tuberculosis | RND | Upregulation confers resistance | microbiologyresearch.org |
| AcrAB-TolC | Escherichia coli | RND | Econazole can inhibit its function | nih.gov |
Adaptive Responses of Microbial Cells to this compound Exposure
When exposed to sublethal concentrations of this compound, microbial cells can initiate a range of adaptive responses to mitigate the drug's effects. These are not necessarily permanent genetic changes but rather physiological adjustments that promote survival.
One significant adaptive response observed in M. tuberculosis is a global metabolic rewiring. microbiologyresearch.org Metabolomic profiling of wild-type and econazole-resistant bacteria reveals that exposure to the drug induces widespread changes in carbohydrate, amino acid, and energy metabolism. microbiologyresearch.org Notably, the baseline metabolic profile of untreated resistant mutants often resembles that of the wild-type strain after it has been treated with econazole. microbiologyresearch.org This suggests that the metabolic state of the resistant strain is pre-adapted to the stress induced by the drug. For example, upon econazole treatment, levels of metabolites like glucose-6-phosphate and fructose-6-phosphate (B1210287) increase in the wild-type strain but decrease in the resistant mutant, indicating a differential metabolic handling of the drug-induced stress.
Another rapid, though transient, response to econazole exposure in M. tuberculosis is the generation of reactive oxygen species (ROS). microbiologyresearch.org However, this increase in ROS does not appear to be the primary mechanism of the drug's bactericidal activity, as the addition of antioxidants does not prevent cell death. microbiologyresearch.org The ROS induction is short-lived, returning to baseline levels within 24 hours of exposure, suggesting it is part of an initial shock response rather than the ultimate cause of lethality.
Table 3: Observed Adaptive Responses to Econazole Exposure in M. tuberculosis
| Adaptive Response | Description | Significance | Reference |
| Metabolic Rewiring | Alterations in carbohydrate, amino acid, and energy metabolism pathways. | The metabolic profile of resistant strains mimics that of drug-exposed susceptible strains, suggesting a pre-adapted state. | , microbiologyresearch.org |
| ROS Production | Rapid and transient increase in reactive oxygen species upon initial drug exposure. | Appears to be a temporary stress response rather than the primary bactericidal mechanism. | , microbiologyresearch.org |
Advanced Material Science and Formulation Design Research Oriented
Nanotechnology-Based Delivery Systems for (S)-Econazole Nitrate (B79036)
Nanotechnology-based approaches are at the forefront of optimizing the delivery of (S)-econazole nitrate. These systems are designed to overcome the limitations of conventional formulations, such as poor solubility and limited skin penetration.
Polymeric nanosponges are porous, nanostructured materials capable of encapsulating a variety of drug molecules. mdpi.com These tiny, sponge-like structures can be loaded with this compound to facilitate its controlled and predictable release. afjbs.com The use of nanosponges in topical formulations can improve the drug's efficacy by increasing its residence time on the skin. nih.govtandfonline.com
The fabrication of this compound nanosponges can be achieved through several methods, with the melt method and emulsion solvent diffusion being prominent techniques.
Melt Method: This solvent-free technique involves melting a polymer and a crosslinker together. pharmainfo.ingsconlinepress.com The mixture is heated and homogenized, leading to the formation of nanosponges. gsconlinepress.com The resulting solid mass is then washed to remove any unreacted components, yielding the final nanosponge product. gsconlinepress.comamazonaws.com One study detailed the development of econazole (B349626) nitrate-laden β-cyclodextrin nanosponges using the melt method. nih.gov
Emulsion Solvent Diffusion Method: This method is based on the principle of emulsification and is widely used for preparing nanosponges. gsconlinepress.comnih.gov It involves two immiscible phases: an internal (organic) phase and an external (aqueous) phase. nih.gov Typically, the drug and a polymer like ethyl cellulose (B213188) are dissolved in a solvent such as dichloromethane (B109758) to form the internal phase. gsconlinepress.com This is then added to an aqueous solution containing a stabilizer like polyvinyl alcohol (PVA). gsconlinepress.com The subsequent evaporation of the solvent from the emulsion leads to the formation of porous nanosponges. nih.gov This technique has been successfully employed to prepare this compound nanosponges, which are then often incorporated into a hydrogel for sustained local delivery. amazonaws.comprimescholars.com Studies have shown that nanosponges prepared by this method are discrete, free-flowing, nanosized particles. nih.govtandfonline.com
The properties of polymeric nanosponges are significantly influenced by the choice of polymer and crosslinker.
Polymer Selection: Cyclodextrins, particularly β-cyclodextrin, are frequently used polymers for nanosponge synthesis due to their ability to form inclusion complexes with a wide range of drug molecules, enhancing the solubility of poorly soluble drugs. mdpi.commdpi.com β-cyclodextrin is favored for its biocompatibility, low cost, and stability. mdpi.com Other polymers like ethyl cellulose and Eudragit RS 100 are also utilized. gsconlinepress.comnih.gov
Crosslinker Selection: Crosslinkers are crucial for creating the three-dimensional network structure of nanosponges. pharmainfo.in N,N-Carbonyldiimidazole (CDI) is a common crosslinker used in the synthesis of β-cyclodextrin based nanosponges. nih.govresearchgate.netbeilstein-journals.org Other crosslinkers include diphenyl carbonate and diisocyanates. pharmainfo.in The reaction between the polymer and the crosslinker, such as β-cyclodextrin and CDI, results in a crosslinked, insoluble polymer with a porous structure. beilstein-journals.orgresearchgate.net The molar ratio of the polymer to the crosslinker can be adjusted to control the particle size of the nanosponges. innovareacademics.in
Table 1: Polymers and Crosslinkers in this compound Nanosponge Formulation
| Component | Example | Role in Formulation | Reference |
|---|---|---|---|
| Polymer | β-Cyclodextrin | Forms inclusion complexes, enhances drug solubility. mdpi.com | mdpi.com |
| Polymer | Ethyl Cellulose | Forms the polymeric matrix of the nanosponge. gsconlinepress.com | gsconlinepress.com |
| Crosslinker | N,N-Carbonyldiimidazole (CDI) | Creates the 3D network structure of the nanosponge. nih.govresearchgate.net | nih.govresearchgate.net |
| Crosslinker | Diphenyl Carbonate | Used to form the crosslinked polymer network. pharmainfo.in | pharmainfo.in |
To ensure the quality and efficacy of nanosponge formulations, statistical experimental designs are employed for optimization. These methods allow for the systematic investigation of the effects of various formulation and process variables.
Plackett-Burman Design: This is a screening design used to identify the most significant factors affecting the formulation's quality from a large number of variables. nih.gov In the development of econazole nitrate-loaded nanosponges, a Plackett-Burman design has been utilized to screen and identify critical factors. nih.govresearchgate.net
Box-Behnken Design: Following the screening of critical factors, a Box-Behnken design is often used for optimization. nih.govresearchgate.net This response surface methodology helps in understanding the relationship between the independent variables and the responses (e.g., particle size, entrapment efficiency). ijpdr.com For instance, a Box-Behnken design was used to optimize econazole nitrate-laden β-cyclodextrin nanosponges, resulting in an optimized formulation with a particle size of 421.37 ± 6.19 nm and an entrapment efficiency of 70.13% ± 5.73%. nih.govresearchgate.net This statistical approach facilitates the development of a robust formulation with desired characteristics. ijpdr.com
Table 2: Application of Statistical Designs in Nanosponge Optimization
| Design Type | Purpose | Example Application for this compound | Reference |
|---|---|---|---|
| Plackett-Burman | Screening of critical formulation factors. | Identification of key variables affecting nanosponge quality. nih.govresearchgate.net | nih.govresearchgate.net |
| Box-Behnken | Optimization of formulation and process variables. | Optimizing the ratio of polymer to crosslinker and other process parameters to achieve desired particle size and entrapment efficiency. nih.govresearchgate.net | nih.govresearchgate.net |
Liposomes are microscopic vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and lipophilic drugs. austinpublishinggroup.com They are biocompatible and biodegradable, making them suitable carriers for drug delivery. austinpublishinggroup.com The first commercially available liposomal product was a formulation containing econazole. austinpublishinggroup.comnih.gov
Both standard and ultradeformable liposomes have been investigated for the delivery of this compound.
Standard Liposomes: Conventional liposomes have been used to enhance the skin penetration of econazole. austinpublishinggroup.com These formulations can act as a drug reservoir in the skin, allowing for a sustained release of the active ingredient. nih.govresearchgate.net A marketed liposomal hydrogel of econazole had vesicle sizes ranging from 150-200 nm. researchgate.net
Ultradeformable Liposomes: Also known as transfersomes, these are highly elastic vesicles designed to penetrate the skin more effectively than standard liposomes. austinpublishinggroup.comdovepress.com Their deformability allows them to squeeze through the narrow intercellular spaces of the stratum corneum. dovepress.com Ultradeformable vesicles have shown superior therapeutic effects compared to conventional liposomes due to increased transepidermal drug flow. nih.gov Research has demonstrated the potential of ultradeformable vesicles for the topical delivery of econazole nitrate. dovepress.com
Liposomal Formulations and Vesicular Systems
Incorporating Penetration Enhancers in Vesicular Systems
Vesicular systems, such as ethosomes and oleic acid vesicles, serve as promising carriers for delivering this compound through the skin. A primary strategy to improve the performance of these vesicles is the incorporation of penetration enhancers.
Ethosomes are deformable lipid-based vesicles that contain a high concentration of ethanol (B145695) (20–40%). nih.govmdpi.com Ethanol is a well-established penetration enhancer that works by fluidizing the lipids of the stratum corneum and decreasing the density of the lipid bilayer, thereby facilitating drug passage into deeper skin layers. nih.govnih.gov For econazole nitrate, ethosomal formulations have been developed to improve therapeutic efficacy, dispersity, and storage stability. nih.govresearchgate.net These nanosized ethanolic vesicles have shown the potential for controlled drug release and enhanced antifungal activity. scirp.orgscispace.commdpi.com Optimized ethosomes containing econazole nitrate, with vesicle sizes around 202.85 ± 5.10 nm and an entrapment efficiency of 81.05 ± 0.13%, have been successfully formulated into gels. nih.govresearchgate.net The ethanol within these vesicles is key to their ability to penetrate the skin, making them superior to conventional liposomes for drug delivery. nih.govnih.gov
Another approach involves the use of oleic acid vesicles. Oleic acid, a fatty acid, acts as a penetration enhancer and has been used to formulate vesicles for the transdermal delivery of econazole nitrate. researchgate.net Research has demonstrated that econazole nitrate-loaded oleic acid vesicles can achieve high drug encapsulation (74.76 ± 3.0%) and exhibit favorable colloidal characteristics for topical application. researchgate.net When incorporated into a gel, these vesicles have shown significantly high skin permeation and retention compared to conventional cream formulations. researchgate.net
| Vesicular System | Primary Penetration Enhancer | Key Findings | Reference |
|---|---|---|---|
| Ethosomes | Ethanol | Optimized vesicle size of ~203 nm with 81% entrapment efficiency; enables controlled release and deep skin penetration. | nih.govresearchgate.net |
| Oleic Acid Vesicles | Oleic Acid | Achieved ~75% drug encapsulation with a transdermal flux of 61.98 ± 2.45 μg/cm²/h. | researchgate.net |
Nanoemulgels and Nanoemulsions as Topical Carriers
Nanoemulsions and the subsequent formulation of nanoemulgels represent a significant advancement for the topical delivery of hydrophobic drugs like this compound. japsonline.com Econazole nitrate is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability, which nanotechnology can help overcome. japsonline.com
Nanoemulsions are thermodynamically stable, isotropic systems of oil and water stabilized by a surfactant, with droplet sizes typically ranging from 20 to 200 nm. researchgate.net Their small droplet size provides a larger surface area, which can enhance drug solubilization and penetration through the skin. researchgate.netmdpi.com For econazole nitrate, oil-in-water nanoemulsions have been developed using oils like peppermint oil or oleic acid, surfactants such as Tween 40 or Tween 20, and co-surfactants like propylene (B89431) glycol or PEG 400. japsonline.comjddtonline.info One study identified an optimal nanoemulsion formula with a particle size of 80.57 nm. japsonline.com
These nanoemulsions can be incorporated into a hydrogel matrix to form a nanoemulgel. This combines the advantages of the nanoemulsion, such as enhanced drug solubility and permeability, with the favorable properties of a gel, such as a non-sticky feel and ease of application. japsonline.com The resulting nanoemulgel can provide sustained and controlled release of the entrapped drug. researchgate.netjddtonline.info For instance, a nanoemulsion-enriched hydrogel using HPMC as the gelling polymer demonstrated complete and prolonged release of econazole nitrate over 8 hours. japsonline.com
| Component | Examples from Research | Purpose | Reference |
|---|---|---|---|
| Oil Phase | Peppermint Oil, Oleic Acid | To solubilize the lipophilic drug. | japsonline.comjddtonline.info |
| Surfactant | Tween 40, Tween 20, Brij 35 | To reduce interfacial tension and stabilize the emulsion. | japsonline.comjddtonline.info |
| Co-surfactant | Propylene Glycol, PEG 400 | To further increase the ability of the system to emulsify. | japsonline.comjddtonline.infomdpi.com |
| Gelling Agent (for Nanoemulgel) | Carbopol 934, HPMC | To provide the desired viscosity and consistency for topical application. | japsonline.com |
Hydrogel Formulations for Controlled Release
Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively used as vehicles for the topical delivery of this compound. mdpi.comnih.gov They can hold large amounts of water while maintaining their structure, offering a platform for controlled drug release. mdpi.com
Polymer Selection for Hydrogel Matrix (e.g., Carbopol)
The choice of polymer is critical in defining the physical properties and drug release profile of a hydrogel. Carbopol, a family of high molecular weight acrylic acid polymers, is frequently used as a gelling agent in formulations of this compound due to its high viscosity-building capacity even at low concentrations. nih.govmdpi.commdpi.com
Specifically, Carbopol 934 NF and Carbopol 940 have been utilized to create hydrogels loaded with econazole nitrate nanocarriers, such as nanosponges and ethosomes. nih.govscirp.orgtandfonline.com The concentration of Carbopol directly influences the gel's properties; increasing the concentration of Carbopol 940 leads to a significant increase in viscosity and gel strength, but a decrease in spreadability. nih.govmdpi.comnih.govresearchgate.net This change in the matrix density also affects drug release, with higher Carbopol concentrations resulting in a slower, more controlled release of econazole nitrate. nih.govnih.govresearchgate.net Other polymers like HPMC and chitosans have also been explored, sometimes in combination with Carbopol, to modulate the release and mucoadhesive properties of the formulation. japsonline.comscirp.orgmdpi.com
Permeation Enhancer Integration (e.g., Pyrrolidone, Propylene Glycol)
To further improve the delivery of this compound through the skin from a hydrogel base, permeation enhancers are often integrated into the formulation. These chemicals work by reversibly disrupting the highly ordered structure of the stratum corneum lipids. nih.gov
Propylene glycol and N-methyl-2-pyrrolidone are two such enhancers that have been incorporated into Carbopol hydrogel formulations of econazole nitrate. scirp.orgtandfonline.comresearchgate.netebi.ac.uk For example, nanosponges loaded with econazole nitrate were formulated into a Carbopol 934 NF hydrogel containing varying concentrations of propylene glycol and N-methyl-2-pyrrolidone to enhance drug permeation. scirp.orgscispace.comtandfonline.com Propylene glycol also serves as a plasticizer and solubilizer in these gel formulations. nih.govmdpi.com The inclusion of these enhancers is a key strategy for improving flux rates and achieving therapeutic concentrations of the drug in the target skin layers. tandfonline.com
Swelling and Degradation Characteristics of Hydrogels
The swelling behavior of a hydrogel is a fundamental characteristic that governs its drug release mechanism. mdpi.comnih.gov Hydrogels absorb water, causing the polymer network to expand and allowing the dissolved drug to diffuse out. mdpi.com The extent and rate of swelling are influenced by the polymer type, crosslinking density, and the surrounding environment's pH. nih.gov
In studies with econazole nitrate-loaded Carbopol hydrogels, the swelling and drug release are intrinsically linked. nih.govnih.gov For instance, a nanosponge-loaded hydrogel formulation (F7) exhibited an equilibrium swelling of 0.944 g/g after 4 hours, which correlated with its controlled-release profile over 12 hours. tandfonline.comresearchgate.net The release of econazole nitrate from these gels is often controlled by both drug diffusion and the swelling of the hydrogel matrix. nih.govnih.govresearchgate.net The degradation of these hydrogels is generally not a primary factor in drug release for typical topical applications, as the polymers like Carbopol are highly stable. Instead, the release is governed by the dynamic process of water uptake and network relaxation. researchgate.net
Theoretical Aspects of Drug Release Kinetics from Novel Formulations
Understanding the kinetics of drug release from novel formulations is essential for predicting their in vivo performance and for rational design. Various mathematical models are applied to in vitro release data to elucidate the underlying release mechanisms.
For this compound hydrogels, the release data is often fitted to several kinetic models, including zero-order, first-order, Higuchi, and Korsmeyer-Peppas models. innovareacademics.inresearchgate.net Research has consistently shown that the release of econazole nitrate from Carbopol-based hydrogels does not follow a simple Fickian diffusion mechanism. nih.govnih.govresearchgate.net Instead, the release is best described by the Korsmeyer-Peppas model. nih.govnih.govresearchgate.net
Mt / M∞ = k * tn
Where:
Mt / M∞ is the fraction of drug released at time t .
k is the release rate constant.
n is the release exponent, which is indicative of the release mechanism.
In multiple studies of econazole nitrate gels, the calculated release exponent 'n' was found to be between 0.5 and 1.0. nih.govnih.govresearchgate.net This value indicates an "anomalous" or non-Fickian transport mechanism. nih.gov This suggests that the drug release is controlled by a combination of two processes: the diffusion of the drug through the swollen hydrogel matrix and the relaxation of the polymer chains as the gel swells. nih.govnih.govresearchgate.net This dual mechanism is characteristic of drug release from dynamic polymer systems like hydrogels. researchgate.net
| Compound Name |
|---|
| This compound |
| Ethanol |
| Oleic Acid |
| Peppermint Oil |
| Propylene Glycol |
| Carbopol (Acrylic Acid Polymer) |
| Hydroxypropyl Methylcellulose (HPMC) |
| N-methyl-2-pyrrolidone |
| Polyethylene Glycol (PEG) 400 |
| Tween 20 (Polysorbate 20) |
| Tween 40 (Polysorbate 40) |
| Brij 35 |
Mathematical Modeling of Drug Release (e.g., Higuchi Model)
The release of this compound from various pharmaceutical formulations is a critical factor in its therapeutic efficacy. To understand and predict the release kinetics, researchers employ various mathematical models. Among these, the Higuchi model is frequently utilized, particularly for systems where the drug release is diffusion-driven. nih.gov The model describes the release of a drug from a matrix system as being proportional to the square root of time.
The Higuchi equation is expressed as:
Q = KH√t
Where:
Q is the cumulative amount of drug released at time t.
KH is the Higuchi release rate constant.
This model is based on the assumptions that the initial drug concentration in the matrix is much higher than the drug's solubility, the drug diffusion is unidirectional, and the matrix does not swell or dissolve. When experimental data fits well with the Higuchi model, it suggests that diffusion is the primary mechanism governing drug release. nih.govcuestionesdefisioterapia.com
In addition to the Higuchi model, other kinetic models are also used to characterize the release of econazole nitrate, including zero-order, first-order, and the Korsmeyer-Peppas model. pharmasm.cominnovareacademics.inamazonaws.com The Korsmeyer-Peppas model is particularly useful for analyzing release from polymeric systems when the mechanism is not well-known or when more than one type of release phenomenon is involved. mdpi.comresearchgate.net The equation for the Korsmeyer-Peppas model is:
Mt/M∞ = ktn
Where:
Mt/M∞ is the fraction of drug released at time t.
k is the release rate constant.
n is the release exponent, which indicates the drug release mechanism.
For instance, an n value of 0.5 suggests Fickian diffusion (consistent with the Higuchi model), while values between 0.5 and 1.0 indicate anomalous (non-Fickian) transport, involving a combination of diffusion and polymer swelling or relaxation. amazonaws.commdpi.com Studies on econazole nitrate-loaded gels have reported n values between 0.5 and 1.0, suggesting that the drug release is controlled by both diffusion and gel swelling. mdpi.comresearchgate.net
Table 1: Application of Drug Release Kinetic Models to this compound Formulations
| Formulation Type | Kinetic Model Applied | Key Findings | Reference |
| Hydrogel Films | Higuchi, Zero-order, Korsmeyer-Peppas, First-order | The release profiles were analyzed to determine the mechanism of drug release. | nih.gov |
| Microemulsion Based Hydrogel | Zero-order | Data was analyzed to investigate the mechanism of drug release. | pharmasm.com |
| Topical Gel | Korsmeyer-Peppas | 'n' values between 0.5 and 1 suggested drug release is regulated by diffusion and gel swelling. | mdpi.com |
| Nanoemulsion | First-order, Zero-order, Higuchi, Korsmeyer-Peppas, Hixson-Crowell | The model with the highest regression value (R²) was chosen to describe the release behavior. | innovareacademics.in |
| Transfersomal Gel | Zero-order | Optimized transethosomes showed drug release following a zero-order diffusion mechanism. | nih.gov |
| Nanostructured Lipid Carriers Gel | Zero-order, First-order, Higuchi, Korsmeyer-Peppas | The release data was fitted to various models to determine the release kinetics. | researchgate.net |
Factors Influencing Release Profile in In Vitro Systems
The in vitro release profile of this compound is influenced by a multitude of formulation and environmental factors. Understanding these factors is crucial for designing delivery systems with desired release characteristics.
Formulation Variables:
Polymer Concentration and Type: In hydrogel formulations, the concentration of the gelling agent, such as Carbopol® 940 or HPMC, significantly impacts drug release. mdpi.comjapsonline.com An increase in the concentration of Carbopol® 940 has been shown to decrease the release rate of econazole nitrate, which is attributed to an increase in the viscosity and cross-linking density of the gel matrix. mdpi.comresearchgate.net Similarly, in mucoadhesive hydrogel films, both the concentration of polyvinyl alcohol (PVA) and the number of freeze/thaw cycles (which increases crosslinking) decrease the drug release rate. nih.gov The type of polymer used also plays a role; for instance, HPMC has been observed to have a higher retardation effect on drug release compared to Carbopol. japsonline.com
Composition of Nanoemulsions and Microemulsions: In lipid-based formulations like nanoemulsions and microemulsions, the ratio of oil, surfactant, and co-surfactant is a critical determinant of drug release. pharmasm.cominnovareacademics.in The selection of these components is based on the solubility of the drug. pharmasm.com For instance, in one study, oleic acid, Tween 80, and PEG 400 were selected as the oil, surfactant, and co-surfactant, respectively, for an econazole nitrate microemulsion. pharmasm.com The concentration of the surfactant mixture can also influence the viscosity of the system and, consequently, the drug release. japsonline.com
Properties of Nanoparticles: When this compound is incorporated into nanoparticles, such as mesoporous silica (B1680970) nanoparticles or nanostructured lipid carriers, factors like particle size, drug loading, and the nature of the carrier material govern the release profile. researchgate.netnih.gov For example, the transformation of the crystalline form of econazole nitrate to an amorphous form within nanostructured lipid carriers can influence its release. researchgate.net
Physicochemical and Environmental Factors:
Viscosity: The viscosity of the formulation is inversely related to the drug release rate. Higher viscosity creates a more tortuous path for the drug to diffuse through, thereby slowing down its release. mdpi.comresearchgate.net This has been observed in various gel formulations where an increase in polymer concentration leads to higher viscosity and a slower release of econazole nitrate. mdpi.comresearchgate.net
pH of the Release Medium: The pH of the surrounding medium can influence the solubility and ionization state of this compound, which in turn can affect its release. The release is typically studied in a medium that mimics physiological conditions, such as phosphate (B84403) buffer with a pH of 7.4 or 6.4. nih.govhumanjournals.com
Temperature: Temperature can affect the diffusion coefficient of the drug and the properties of the formulation. In vitro release studies are generally conducted at a constant temperature, often 37°C, to simulate body temperature. researchgate.nethumanjournals.com
Table 2: Factors Influencing In Vitro Release of this compound
| Factor | Formulation Type | Effect on Release | Reference |
| Polymer Concentration | Hydrogel | Increased concentration of Carbopol® 940 or PVA decreases release rate. | mdpi.comnih.gov |
| Polymer Type | Hydrogel | HPMC shows a higher retardation effect compared to Carbopol. | japsonline.com |
| Cross-linking | Hydrogel Film | Increased number of freeze/thaw cycles (cross-linking) decreases release rate. | nih.gov |
| Oil, Surfactant, Co-surfactant Ratio | Microemulsion/Nanoemulsion | The composition of the emulsion system dictates the release profile. | pharmasm.cominnovareacademics.in |
| Viscosity | Gel/Hydrogel | Increased viscosity leads to a slower drug release. | mdpi.comresearchgate.net |
| Stirring Time | Mesoporous Silica Nanoparticles | Higher stirring time during formulation can lead to increased percentage yield and affect drug release. | nih.gov |
Computational and Theoretical Chemistry Studies of S Econazole Nitrate
Computational and theoretical chemistry provides powerful tools to investigate the properties and interactions of molecules like (S)-econazole nitrate (B79036) at an atomic level. These methods complement experimental research by offering insights into electronic structure, molecular dynamics, and binding interactions that are often difficult to obtain through laboratory techniques alone.
Advanced Analytical and Characterization Methodologies Research Applications
Morphological and Size Characterization of Nanoformulations
The morphology and size of nanoparticles are critical parameters that influence their stability, drug release profile, and biological interactions. Several high-resolution microscopy and light scattering techniques are employed to elucidate these characteristics for (S)-econazole nitrate (B79036) nanoformulations.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and shape of nanoparticles. In the context of (S)-econazole nitrate, SEM analysis has been instrumental in characterizing various nanoformulations. For instance, studies on nanostructured lipid carriers (NLCs) loaded with econazole (B349626) nitrate have utilized SEM to reveal the morphology of these particles. The analysis typically shows discrete, somewhat spherical particles with a smooth surface. researchgate.net Similarly, SEM has been used to examine econazole nitrate-loaded nanogels, demonstrating distinct, rounded particles. impactfactor.org Research on econazole nitrate co-crystals incorporated into topical gels also employed SEM to observe the microscopy of the co-crystal structure. ijpsr.com
Transmission Electron Microscopy (TEM) for Internal Structure and Particle Size
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the internal structure and the precise measurement of particle size and shape. For this compound nanoformulations, TEM has been used to confirm the spherical shape and nanometer-range diameters of various carriers. For example, TEM micrographs of econazole nitrate-loaded polymeric micelles showed spherical shapes with diameters between 10 to 20 nm. rsc.orgnih.gov In another study, econazole nitrate nanoparticles prepared by quasi-emulsion solvent diffusion were examined by TEM, which confirmed their round shape and a diameter of approximately 50 nm. researchgate.net Furthermore, TEM has been employed to visualize chitosan (B1678972) nanocapsules loaded with econazole nitrate, confirming their morphology. researchgate.net
Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Polydispersity Index
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and the polydispersity index (PDI) of nanoparticles in a suspension. The hydrodynamic diameter provides information about the size of the nanoparticle including any coating or hydration layer, while the PDI indicates the breadth of the size distribution.
Several studies have utilized DLS to characterize this compound nanoformulations. For instance, chitosan nanocapsules loaded with econazole nitrate were found to have an average hydrodynamic size of 127.1 ± 1.5 nm. researchgate.netnih.gov In another research, econazole-loaded polymeric micelles exhibited hydrodynamic diameters ranging from 4.675 to 4.982 nm. nih.gov Nanostructured lipid carriers (NLCs) of econazole nitrate showed a mean diameter of 18.26 ± 5.62 µm with a polydispersity index of 0.612. researchgate.net The PDI is a crucial parameter for assessing the uniformity of the nanoparticle population, with lower values indicating a more monodisperse system. For example, a lyophilized batch of an econazole nitrate nanogel formulation exhibited a PDI of 0.208, suggesting a stable composition. impactfactor.org
Table 1: Morphological and Size Characterization of this compound Nanoformulations
| Nanoformulation Type | Analytical Technique | Finding | Reference |
|---|---|---|---|
| Nanostructured Lipid Carriers (NLCs) | SEM | Smooth, discrete, somewhat spherical particles. | researchgate.net |
| Nanogels | SEM | Discrete, roundish particles. | impactfactor.org |
| Co-crystal loaded gel | SEM | Microscopy of co-crystal structure observed. | ijpsr.com |
| Polymeric Micelles | TEM | Spherical shape, diameters of 10-20 nm. | rsc.orgnih.gov |
| Nanoparticles (quasi-emulsion solvent diffusion) | TEM | Round shape, diameter of 50 nm. | researchgate.net |
| Chitosan Nanocapsules | TEM | Morphology confirmed. | researchgate.net |
| Chitosan Nanocapsules | DLS | Average hydrodynamic size of 127.1 ± 1.5 nm. | researchgate.netnih.gov |
| Polymeric Micelles | DLS | Hydrodynamic diameters of 4.675 to 4.982 nm. | nih.gov |
| Nanostructured Lipid Carriers (NLCs) | DLS | Mean diameter of 18.26 ± 5.62 µm, PDI of 0.612. | researchgate.net |
| Nanogels | DLS | PDI of 0.208. | impactfactor.org |
Spectroscopic Techniques for Material Characterization
Spectroscopic methods are vital for identifying chemical bonds, functional groups, and the crystalline nature of materials. These techniques are essential for confirming the successful encapsulation of this compound and for understanding its interaction with the carrier materials at a molecular level.
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonds and Interactions
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a sample by measuring the absorption of infrared radiation. In the analysis of this compound nanoformulations, FTIR is crucial for confirming the presence of the drug within the nanocarrier and for detecting any chemical interactions between the drug and the excipients.
The FTIR spectrum of pure econazole nitrate shows characteristic peaks at specific wavenumbers. For example, characteristic absorption peaks for econazole nitrate have been reported at 3671.5 cm⁻¹ (NH-stretching), 3018.1 cm⁻¹ (C=H stretching), 1547 cm⁻¹ (–NO2), 1407.6 cm⁻¹ (C=C stretching), 1330 cm⁻¹ (C–N stretching), 1005.21 cm⁻¹ (C–O stretching), and 824.1 cm⁻¹ (C–Cl stretching). journalgrid.com Other studies have identified peaks at 1763 cm⁻¹, 1022 cm⁻¹, and 877 cm⁻¹. medipol.edu.tr When econazole nitrate is incorporated into a nanoformulation, the presence of these characteristic peaks in the spectrum of the formulation, sometimes with slight shifts, indicates the successful loading of the drug and its compatibility with the carrier materials. researchgate.netmedipol.edu.tr For instance, in a study of econazole nitrate-loaded nanostructured lipid carriers, the persistence of the drug's characteristic peaks in the formulation's spectrum confirmed that there was no significant change in the chemical integrity of the drug. medipol.edu.tr
X-ray Diffraction (XRD) for Crystallinity and Solid State Forms
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of a material. The diffraction pattern provides information on the arrangement of atoms within a crystal lattice. For this compound, XRD is used to assess its crystalline state, both in its pure form and when incorporated into nanoformulations.
Pure econazole nitrate is a crystalline powder. nih.gov However, when encapsulated within a nanocarrier, its physical state can change. XRD studies on econazole nitrate-loaded nanostructured lipid carriers (NLCs) and mesoporous silica (B1680970) nanoparticles have shown a transformation of the drug from a crystalline to an amorphous state. researchgate.netresearchgate.net This amorphization is indicated by the disappearance or significant reduction in the intensity of the characteristic diffraction peaks of the drug in the XRD pattern of the loaded nanoparticles. researchgate.netresearchgate.net A novel crystal form of econazole nitrate has also been identified using powder X-ray diffraction, showing characteristic peaks at 2θ values of 10.1°, 10.6°, 14.8°, 15.4°, 16.9°, 19.8°, 20.4°, 26.7°, 29.8°, 30.3°, and 33.4°. patsnap.comgoogle.com
Table 2: Spectroscopic and Crystallographic Characterization of this compound
| Analytical Technique | Finding | Reference |
|---|---|---|
| FTIR Spectroscopy | Characteristic peaks of pure econazole nitrate identified at 3671.5, 3018.1, 1547, 1407.6, 1330, 1005.21, and 824.1 cm⁻¹. | journalgrid.com |
| FTIR Spectroscopy | Characteristic peaks of econazole nitrate observed at 1763, 1022, and 877 cm⁻¹. | medipol.edu.tr |
| FTIR Spectroscopy | Presence of drug peaks in nanoformulation spectra indicates successful loading and compatibility. | researchgate.netmedipol.edu.tr |
| X-ray Diffraction (XRD) | Pure econazole nitrate is crystalline. | nih.gov |
| X-ray Diffraction (XRD) | Transformation from crystalline to amorphous state observed in NLCs and mesoporous silica nanoparticles. | researchgate.netresearchgate.net |
| X-ray Diffraction (XRD) | Novel crystal form identified with characteristic peaks at 2θ values of 10.1°, 10.6°, 14.8°, 15.4°, 16.9°, 19.8°, 20.4°, 26.7°, 29.8°, 30.3°, and 33.4°. | patsnap.comgoogle.com |
Thermal Analysis
Thermal analysis techniques are instrumental in characterizing the physicochemical properties of this compound, particularly its thermal stability, interactions with other components in a formulation, and its decomposition profile.
Differential Scanning Calorimetry (DSC) for Thermal Stability and Interactions
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. ucm.es It measures the difference in heat flow between a sample and a reference as a function of temperature, providing insights into thermal events such as melting, crystallization, and glass transitions. psu.edu
In the context of this compound, DSC is crucial for determining its melting point and assessing its thermal stability. The DSC thermogram of pure econazole nitrate exhibits a characteristic sharp endothermic peak corresponding to its melting point. For instance, studies on the related compound miconazole (B906) nitrate, another imidazole (B134444) antifungal, show a distinct melting endotherm at approximately 186-187.71°C. researchgate.net The presence and characteristics of this peak can be used to identify the substance and evaluate its purity.
Furthermore, DSC is invaluable for studying the interactions between this compound and excipients in a formulation. ucm.es When econazole nitrate is incorporated into delivery systems like nanoparticles or inclusion complexes, changes in its thermal behavior can indicate successful encapsulation or interaction. researchgate.net The disappearance or shifting of the drug's melting peak in the thermogram of the formulation suggests that the drug is dispersed in an amorphous state or is involved in an interaction with the carrier molecules. researchgate.net This is a critical factor in formulation development, as it can influence the drug's solubility, stability, and release profile.
Table 2: Illustrative DSC Data for an Imidazole Antifungal (Miconazole Nitrate)
| Sample | Key Thermal Event | Temperature (°C) | Interpretation |
| Pure Miconazole Nitrate | Endothermic Peak (Melting) | ~187 | Melting of the crystalline drug |
| Physical Mixture with β-CD | Attenuated Endothermic Peak | Shifted or broadened | Partial interaction with cyclodextrin (B1172386) |
| Inclusion Complex | Disappearance of Drug Peak | - | Drug encapsulated within the cyclodextrin cavity |
| This table is illustrative and based on data for the closely related miconazole nitrate to demonstrate the application of DSC. researchgate.net |
Thermogravimetric Analysis (TGA) for Decomposition Profiles and Composition
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov This technique is particularly useful for determining the thermal stability and decomposition profile of this compound and its formulations.
A TGA curve plots the percentage of initial mass remaining against temperature. The temperature at which mass loss begins indicates the onset of decomposition. For a pure compound like this compound, the TGA curve would show the temperature range over which it is stable and the temperatures at which it decomposes.
TGA is also a valuable tool for determining the composition of multi-component systems, such as drug-loaded nanoparticles or coated materials. nih.gov By analyzing the distinct decomposition steps of the individual components, the percentage of each component in the formulation can be quantified. nih.gov For this to be effective, the individual components must have non-overlapping decomposition temperatures. nih.gov For instance, in a nanoparticle formulation, the mass loss at lower temperatures might correspond to the evaporation of water or solvents, while subsequent mass losses at higher temperatures would relate to the decomposition of polymers or coatings and finally the drug itself. This information is crucial for quality control and ensuring the correct composition of the final product.
Table 3: Hypothetical TGA Data for a Formulated this compound
| Temperature Range | Mass Loss (%) | Corresponding Event |
| Ambient to 100°C | 5% | Loss of adsorbed water |
| 200°C - 350°C | 40% | Decomposition of polymeric carrier |
| 350°C - 500°C | 15% | Decomposition of this compound |
| >500°C | 40% | Residual inorganic components |
| This table presents a hypothetical scenario to illustrate how TGA can be used to analyze the composition of a formulation. |
Permeation and Diffusion Studies (In Vitro/Ex Vivo Models)
Understanding the permeation and diffusion of this compound through the skin is essential for the development of effective topical formulations. In vitro and ex vivo models are widely used for this purpose, providing valuable data without the need for human testing in the early stages of research.
In Vitro Skin Permeation Studies (e.g., Goat Skin, Rat Skin)
In vitro skin permeation studies are conducted using excised skin from various animal models, such as rats and goats, mounted on a diffusion cell apparatus, most commonly a Franz diffusion cell. nih.govnih.govinformahealthcare.com These studies aim to quantify the rate and extent of drug penetration through the skin from a particular formulation. informahealthcare.com
The choice of animal skin is based on its structural similarity to human skin. The skin is placed between the donor and receptor compartments of the diffusion cell. The formulation containing this compound is applied to the outer surface of the skin (stratum corneum), and the receptor compartment is filled with a buffer solution that mimics physiological conditions. innovareacademics.in Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed for drug content, often using techniques like UV-Vis spectrophotometry or HPLC. innovareacademics.in
These studies allow for the comparison of different formulations. For example, research has shown that novel delivery systems like nanosponges and microemulsions can significantly enhance the skin permeation of econazole nitrate compared to conventional or marketed formulations. nih.govnih.gov The results are often expressed as the cumulative amount of drug permeated per unit area over time, and the steady-state flux (the rate of permeation) can be calculated. nih.gov
Table 4: Comparative In Vitro Skin Permeation of Econazole Nitrate Formulations
| Formulation | Skin Model | Permeation Enhancement | Reference |
| Topical Hydrogel of Nanosponges | Goat Skin | Improved transport compared to marketed product | nih.gov |
| Microemulsion | Rat Skin | Enhanced skin retention and permeation | nih.gov |
| Hydrophilic Multiple Emulsion | Human Skin | Significantly higher permeation than commercial formulation | nih.gov |
Confocal Laser Scanning Microscopy (CLSM) for Permeation Visualization
Confocal Laser Scanning Microscopy (CLSM) is a high-resolution imaging technique that allows for the visualization of the penetration of fluorescently labeled substances into the skin. nih.gov In the context of this compound research, a fluorescent dye, such as rhodamine red, is often incorporated into the formulation to act as a tracer. innovareacademics.inebi.ac.uk
After the application of the labeled formulation to an excised skin sample, the skin is sectioned and examined under the confocal microscope. innovareacademics.in CLSM provides optical sections of the skin at different depths, allowing for the reconstruction of a three-dimensional image that shows the distribution of the fluorescent marker within the different layers of the skin, such as the stratum corneum, epidermis, and dermis. innovareacademics.inebi.ac.uk
This technique provides qualitative and semi-quantitative information about the depth and pathway of permeation. innovareacademics.in For instance, CLSM studies have been used to demonstrate that certain nanocarriers, like ethosomes and microemulsions, can enhance the penetration of the payload deep into the epidermis. nih.govebi.ac.uk This visualization is crucial for understanding the mechanism by which a formulation enhances drug delivery and for confirming that the drug reaches its target site within the skin. ebi.ac.uk
Future Directions in S Econazole Nitrate Research
Exploration of Broader Antimicrobial Spectrum Beyond Fungi
While primarily known for its antifungal properties, econazole (B349626) nitrate (B79036) also demonstrates notable activity against certain Gram-positive bacteria. nih.govethicaldrugs.net This inherent antibacterial efficacy opens avenues for its application in treating mixed infections or as a standalone antibacterial agent in specific contexts.
Research has confirmed the in-vitro activity of econazole nitrate against various staphylococci, including Methicillin-Susceptible Staphylococcus aureus (MSSA), Methicillin-Resistant Staphylococcus aureus (MRSA), Methicillin-Susceptible Staphylococcus epidermidis (MSSE), and Methicillin-Resistant Staphylococcus epidermidis (MRSE). researchgate.net Studies have shown its efficacy against S. aureus and S. pyogenes. ethicaldrugs.net One study highlighted that for MRSA, the MIC50 (Minimum Inhibitory Concentration for 50% of isolates) of econazole nitrate was significantly lower than that of several other tested antibiotics. researchgate.net Another clinical investigation demonstrated that econazole nitrate was effective in treating severe interdigital toe web infections caused by bacteria, with an 88% rate of good to excellent responses in patients without dermatophyte colonization. nih.gov The total aerobic flora in the econazole-treated group decreased by 93%. nih.gov However, its activity against Gram-negative bacteria like E. coli has been found to be minimal or non-existent. medicaljournals.sehres.ca
Future research is anticipated to further delineate this antibacterial spectrum, exploring its efficacy against a wider range of Gram-positive pathogens and investigating the molecular mechanisms underpinning this activity, which may be related to the inhibition of bacterial P450 mono-oxygenases. medicaljournals.se
Table 1: In-vitro Antibacterial Activity of Econazole Nitrate
| Bacterial Species | Activity Noted | Source(s) |
|---|---|---|
| Staphylococcus aureus (MSSA & MRSA) | Effective | ethicaldrugs.netresearchgate.net |
| Staphylococcus epidermidis (MSSE & MRSE) | Effective | researchgate.net |
| Streptococcus pyogenes | Effective | ethicaldrugs.net |
| Large-colony diphtheroids | Effective | nih.gov |
| Escherichia coli | No significant effect | medicaljournals.sehres.ca |
Integration with Other Antimicrobial Agents for Synergistic Effects
A significant area of future research lies in combination therapy, where (S)-econazole nitrate is paired with other antimicrobial agents to produce synergistic effects. This approach can enhance efficacy, broaden the treatment spectrum, and potentially reduce the required doses, thereby minimizing side effects. nih.govnih.gov
One study demonstrated a powerful synergistic effect between econazole and the last-line antibiotic colistin (B93849) against multidrug-resistant Acinetobacter baumannii. nih.govasm.org This combination was able to eradicate tolerant "persister" cells both in vitro and in mouse infection models. nih.govasm.org The mechanism involves colistin disrupting the bacterial membrane, while econazole dissipates the proton motive force, creating a lethal cycle of damage. nih.gov This synergy allows for a much lower dose of colistin, addressing concerns about its toxicity. nih.govasm.org
Another investigation found that econazole nitrate acts synergistically with chelerythrine (B190780), a plant alkaloid, against clinical isolates of Candida albicans. nih.govresearchgate.net The combination significantly reduced the minimum inhibitory concentrations (MICs) of both agents. nih.gov Time-kill curve analysis confirmed that chelerythrine greatly enhances the antifungal action of econazole nitrate. nih.govresearchgate.net
Furthermore, the development of novel formulations for co-delivery is a promising avenue. Researchers have successfully created a micelle-based "tri-therapy" formulation containing econazole, terbinafine, and amorolfine (B1665469) for simultaneous topical delivery. mdpi.com This strategy targets multiple fungal enzymes at once and, despite having a 10-fold lower drug concentration than single-drug commercial products, achieved equivalent skin deposition. mdpi.com
Table 2: Investigated Synergistic Combinations with Econazole
| Combination Agent | Target Organism | Observed Effect | Source(s) |
|---|---|---|---|
| Colistin | Multidrug-resistant Acinetobacter baumannii | Strong synergistic bactericidal effect; eradication of persister cells. | nih.govasm.org |
| Chelerythrine | Candida albicans | Enhanced antifungal activity; reduced MICs of both drugs. | nih.govresearchgate.net |
| Terbinafine & Amorolfine | Fungi (for topical delivery) | Successful co-formulation in a micelle-based "tri-therapy" system. | mdpi.com |
Development of Advanced Biosensors for this compound Detection
The development of rapid, sensitive, and cost-effective methods for detecting this compound in various matrices, such as pharmaceutical formulations and environmental samples, is another critical research direction. Advanced electrochemical sensors are emerging as a leading technology in this field. acs.orgresearchgate.net
Researchers have fabricated potentiometric sensors for econazole nitrate determination using ion-pairing agents with both in-situ carbon paste electrodes (ICPE) and screen-printed electrodes (ISPE). acs.orgmdpi.com These sensors have demonstrated a wide linear response range for econazole nitrate concentrations. acs.org The development of such sensors is often supported by surface analysis techniques like scanning electron microscopy (SEM) and energy-dispersive X-ray (EDX) analysis to understand the reaction mechanisms at the electrode surface. acs.orgmdpi.com
The use of nanomaterials to modify electrodes is a key trend, aiming to enhance sensitivity and performance. polimi.itdntb.gov.ua For instance, flexible, screen-printed amperometric sensors functionalized with spray-coated single-walled carbon nanotubes (SWCNTs) and electrodeposited copper (Cu) nanoclusters have been developed for detecting nitrate, showcasing the potential of such platforms for related compounds. polimi.it The high conductivity and large surface area of materials like carbon nanotubes and metal nanoparticles can significantly improve the electrocatalytic activity and lower the limit of detection. polimi.itdntb.gov.ua Future work will likely focus on further miniaturizing these sensors, developing array-based systems for multi-analyte detection, and creating portable, disposable devices for in-field analysis. researchgate.netbenthamopen.com
Theoretical Prediction of Novel Analogs with Enhanced Properties
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new drug candidates. In the context of this compound, these theoretical approaches are being used to predict novel analogs with potentially enhanced antifungal activity, improved selectivity, or better physicochemical properties.
One research strategy involves using the econazole scaffold as a basis for designing hybrid molecules. nih.gov For example, researchers have designed novel benzimidazole (B57391) hybrids by combining structural moieties from econazole and other antimicrobial agents like mebendazole, with the goal of expanding the antimicrobial spectrum and overcoming resistance. nih.gov Similarly, new Schiff bases have been designed and synthesized with inspiration from the chemical structures of azole derivatives like econazole, where the inclusion of halogen atoms is known to increase lipophilicity and facilitate membrane permeability. scielo.br
Computational studies are also employed to understand and optimize drug delivery systems. For instance, simulations can be used to model the self-assembly of drug-loaded micelles and to predict how drugs like econazole are loaded and distributed within the carrier, which can guide the experimental development of more efficient formulations. mdpi.com Structure-based computer-aided approaches are also being used to design new nitroimidazole derivatives with potential anti-tuberculosis activity, drawing insights from the structure of econazole. rsc.org
Green Chemistry Approaches in (S)-Econazole Synthesis
In line with the growing emphasis on environmental sustainability in the pharmaceutical industry, research is underway to develop "green" synthesis methods for this compound. These approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency compared to traditional synthesis routes.
One notable development is a "one-pot" synthesis method that avoids the isolation of intermediates, thereby simplifying the process. google.com A patented method describes the use of a multi-component inorganic reagent, K₂CO₃/KOH/Al₂O₃, as a solid base. google.com This composite reagent, where the high surface area of alumina (B75360) (Al₂O₃) improves reagent dispersion, can be reused for multiple cycles without a significant loss of activity, representing a key principle of green chemistry. google.com The reaction also utilizes PEG-200 as a phase-transfer catalyst in a toluene (B28343) solvent system.
Other eco-friendly strategies include the use of microwave-assisted synthesis, which can dramatically shorten reaction times and save energy. scielo.br Furthermore, supercritical fluid technology, such as supercritical impregnation, is being explored as a clean alternative to conventional processes that rely on organic solvents for the preparation of drug delivery systems. researchgate.net These greener synthesis and formulation methods not only reduce the environmental impact but can also lead to more cost-effective and efficient production of this compound. google.comresearchgate.net
Q & A
Basic Research Questions
Q. How can researchers enhance the aqueous solubility of (S)-econazole nitrate for improved topical delivery?
- Methodological Answer: Cyclodextrin (CD) inclusion complexes are effective for improving solubility. Prepare complexes via co-evaporation or kneading methods, and characterize using FT-IR (e.g., peak shifts at 1763 cm⁻¹) and differential scanning calorimetry (DSC). Solubility enhancements can be quantified via high-performance liquid chromatography (HPLC) in solvents like methanol or DMF. Acidic pH (4–5) stabilizes the protonated form, further improving solubility .
Q. What factors influence the thermal stability of this compound during formulation?
- Methodological Answer: The protonated form of econazole nitrate is thermally stable, while the unionized form degrades via hydrolysis of the ether linkage. Use DSC to monitor degradation peaks (e.g., endothermic events at ~205°C). Stability is maintained in acidic formulations; accelerated stability studies (40°C, 75% RH for 3 months) with HPLC analysis can assess degradation products like chlorinated phenols .
Q. What analytical techniques confirm the chemical integrity of this compound in lipid-based formulations?
- Methodological Answer: FT-IR spectroscopy (e.g., retention of characteristic peaks at 1763 cm⁻¹ for imidazole rings) and DSC (melting point ~205°C) verify compatibility with excipients like glyceryl monostearate. Compare spectra of pure drug and formulations to rule out interactions .
Q. How can researchers mitigate hydrolysis and oxidation of this compound in aqueous formulations?
- Methodological Answer: Use cyclodextrins to encapsulate the drug, reducing exposure to water and oxygen. Conduct accelerated oxidation studies with 5% H₂O₂ at 90°C for 2 hours, followed by HPLC to quantify degradation. Buffered formulations at pH 4–5 minimize hydrolysis .
Advanced Research Questions
Q. What advanced spectroscopic methods validate the stereochemical purity of synthesized this compound?
- Methodological Answer: Combine experimental FT-IR and UV-Vis spectra with density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p) functional) to model stereoisomers. Include water molecules in NMR simulations to improve accuracy of chemical shift predictions. Discrepancies in peak positions >5% indicate impurities .
Q. How do nanostructured lipid carriers (NLCs) improve the transdermal delivery of this compound?
- Methodological Answer: Optimize NLCs using hot homogenization with Labrafil M 1944 Cs (oil phase) and Solutol HS15 (surfactant). Evaluate entrapment efficiency (>74% via ultrafiltration) and in vitro permeation (Franz diffusion cells). Confocal laser scanning microscopy (CLSM) confirms penetration to the stratum basale. Stability studies (40°C/75% RH for 6 months) show <2% particle size growth .
Q. What molecular mechanisms underlie the antifungal activity of this compound beyond CYP51 inhibition?
- Methodological Answer: In addition to CYP51 inhibition (leading to 14α-methyl sterol accumulation), this compound disrupts calcium homeostasis via La³⁺-sensitive and -insensitive pathways. Use time-dependent DFT (TD-DFT) and natural bond orbital (NBO) analysis to model electron transfer mechanisms. In vitro assays with MA-10 cells show reversible inhibition of progesterone synthesis without affecting P450scc enzyme activity .
Q. What in silico approaches predict the interaction between this compound and fungal membrane targets?
- Methodological Answer: Perform molecular docking (AutoDock Vina) with Candida albicans CYP51 (PDB ID: 1EA1). Compare binding affinities to ketoconazole using hybrid functionals (e.g., PBE1PBE/6-31G(d,p)). Molecular dynamics (MD) simulations (GROMACS) assess stability of drug-membrane complexes over 100 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
